molecular formula C16H18FNO B6630887 3-[3-[(2-Fluorophenyl)methylamino]phenyl]propan-1-ol

3-[3-[(2-Fluorophenyl)methylamino]phenyl]propan-1-ol

Cat. No.: B6630887
M. Wt: 259.32 g/mol
InChI Key: ZPVVVVQCYHHXBA-UHFFFAOYSA-N
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Description

3-[3-[(2-Fluorophenyl)methylamino]phenyl]propan-1-ol is an organic compound that features a fluorinated phenyl group, a methylamino group, and a propanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-[(2-Fluorophenyl)methylamino]phenyl]propan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 2-fluorobenzylamine and 3-bromopropanol.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.

    Procedure: The 2-fluorobenzylamine is reacted with 3-bromopropanol in the presence of the base to form the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[3-[(2-Fluorophenyl)methylamino]phenyl]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

3-[3-[(2-Fluorophenyl)methylamino]phenyl]propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[3-[(2-Fluorophenyl)methylamino]phenyl]propan-1-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-[3-[(2-Chlorophenyl)methylamino]phenyl]propan-1-ol
  • 3-[3-[(2-Bromophenyl)methylamino]phenyl]propan-1-ol
  • 3-[3-[(2-Iodophenyl)methylamino]phenyl]propan-1-ol

Uniqueness

3-[3-[(2-Fluorophenyl)methylamino]phenyl]propan-1-ol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability and lipophilicity of the compound, making it a valuable candidate for various applications.

Properties

IUPAC Name

3-[3-[(2-fluorophenyl)methylamino]phenyl]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO/c17-16-9-2-1-7-14(16)12-18-15-8-3-5-13(11-15)6-4-10-19/h1-3,5,7-9,11,18-19H,4,6,10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPVVVVQCYHHXBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=CC=CC(=C2)CCCO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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